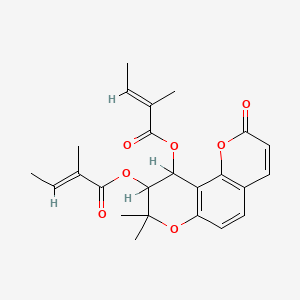

Praeruptorin B

Descripción general

Descripción

Praeruptorina B es un compuesto bioactivo que se encuentra en las raíces de Peucedanum praeruptorum Dunn, una planta que se utiliza comúnmente en la medicina tradicional china. Este compuesto pertenece a la clase de piranocumarinas de tipo angular y ha sido estudiado por sus diversas actividades farmacológicas, incluyendo efectos antiinflamatorios, hipolipidémicos y anticancerígenos .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar la síntesis y la reactividad de las piranocumarinas.

Mecanismo De Acción

La Praeruptorina B ejerce sus efectos a través de varios objetivos y vías moleculares:

Metabolismo lipídico: Inhibe la expresión de proteínas de unión al elemento regulador de esteroles (SREBP), que son reguladores clave de la síntesis de lípidos.

Efectos antiinflamatorios: La Praeruptorina B se dirige a la glutatión S-transferasa Pi 1 (GSTP1) y afecta la S-glutatiónilación de IKKβ, inhibiendo así la translocación nuclear de NF-κB y reduciendo la inflamación.

Actividad anticancerígena: Regula negativamente la expresión de catepsina C y catepsina V, inhibiendo la migración e invasión de las células cancerosas.

Análisis Bioquímico

Biochemical Properties

Praeruptorin B plays a significant role in biochemical reactions, particularly in the regulation of lipid metabolism. It interacts with several key biomolecules, including sterol regulatory element-binding proteins (SREBPs), which are nuclear transcription factors involved in lipid homeostasis. This compound inhibits the expression of SREBPs and their target genes by regulating the PI3K/Akt/mTOR pathway . This interaction leads to a reduction in the synthesis of fatty acids, cholesterol, triacylglycerides, and phospholipids, thereby exerting lipid-lowering effects .

Cellular Effects

This compound has been shown to influence various cellular processes. In human renal carcinoma cells, this compound inhibits cell migration and invasion by downregulating the expression of cathepsin C and cathepsin V . Additionally, it reduces the protein levels of phosphorylated epidermal growth factor receptor (EGFR), mitogen-activated protein kinase kinase (MEK), and extracellular signal-regulated kinases (ERK), thereby suppressing the EGFR-MEK-ERK signaling pathway . In HepG2 cells, this compound markedly suppresses the expression of SREBPs and their target genes, leading to improved lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. This compound binds to and inhibits the activity of SREBPs, which are crucial for lipid biosynthesis . This inhibition is mediated through the PI3K/Akt/mTOR pathway, resulting in decreased expression of genes involved in fatty acid and cholesterol synthesis . In renal carcinoma cells, this compound suppresses the EGFR-MEK-ERK signaling pathway, leading to reduced cell migration and invasion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In high-fat diet-fed obese mice, this compound treatment significantly ameliorated lipid deposition, hyperlipidemia, and insulin resistance . The compound’s stability and long-term effects on cellular function have been demonstrated through its consistent ability to downregulate SREBPs and related genes in the liver .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In high-fat diet-fed obese mice, this compound at appropriate dosages significantly reduced lipid deposition and improved insulin resistance

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It inhibits the expression of SREBPs by regulating the PI3K/Akt/mTOR pathway, leading to decreased synthesis of fatty acids, cholesterol, and other lipids . This regulation helps in maintaining lipid homeostasis and preventing metabolic diseases.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In high-fat diet-fed obese mice, this compound was found to reduce lipid contents in blood, liver, and adipose tissues

Subcellular Localization

Its interaction with SREBPs suggests that it may localize to the endoplasmic reticulum and Golgi apparatus, where SREBPs are processed and activated

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Praeruptorina B implica varios pasos, comenzando con la extracción de las raíces de Peucedanum praeruptorum Dunn. El compuesto se puede aislar utilizando técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC). La ruta sintética generalmente implica la formación de la estructura de piranocumarina a través de reacciones de ciclación en condiciones específicas .

Métodos de producción industrial: La producción industrial de Praeruptorina B se basa principalmente en la extracción de fuentes naturales. Las raíces de Peucedanum praeruptorum Dunn se cosechan, se secan y se someten a extracción con disolventes. El extracto se purifica luego utilizando métodos cromatográficos para obtener Praeruptorina B en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La Praeruptorina B experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la estructura de la cumarina, potencialmente mejorando sus propiedades farmacológicas.

Reducción: Las reacciones de reducción pueden alterar los grupos funcionales unidos al núcleo de piranocumarina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, modificando la actividad del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de Praeruptorina B con propiedades farmacológicas modificadas .

Comparación Con Compuestos Similares

La Praeruptorina B se compara con otros compuestos similares como la Praeruptorina A y la Praeruptorina E, que también se encuentran en Peucedanum praeruptorum Dunn. Estos compuestos comparten una estructura de piranocumarina similar pero difieren en sus grupos funcionales y actividades farmacológicas .

Compuestos similares:

Praeruptorina A: Conocida por sus propiedades antiinflamatorias y anticancerígenas.

Praeruptorina E: Exhibe efectos antiinflamatorios y se utiliza en la medicina tradicional.

Singularidad de la Praeruptorina B: La Praeruptorina B destaca por sus potentes efectos hipolipidémicos y su capacidad para regular múltiples vías involucradas en el metabolismo lipídico y la inflamación .

Propiedades

IUPAC Name |

[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXEIQXBRCPS-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81740-07-0 | |

| Record name | Anomalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081740070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

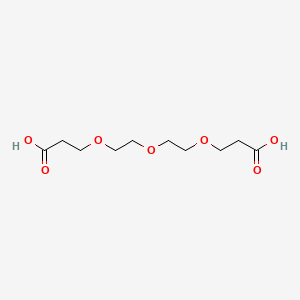

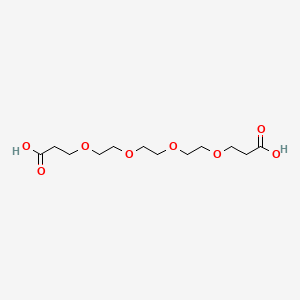

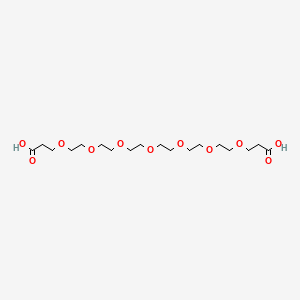

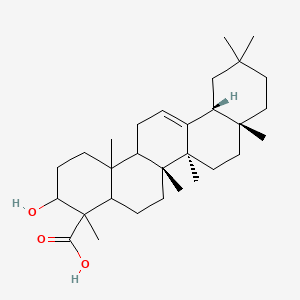

Feasible Synthetic Routes

A: Praeruptorin B has been identified as a novel inhibitor of sterol regulatory element-binding proteins (SREBPs), a family of transcription factors involved in lipid metabolism. [] It inhibits the expression of SREBPs by regulating the PI3K/Akt/mTOR pathway. [] This leads to the suppression of SREBP target genes, which are involved in lipid synthesis. [] Consequently, this compound exhibits lipid-lowering effects, ameliorating hyperlipidemia and insulin resistance. [] Studies also show that this compound can inhibit the EGFR-MEK-ERK signaling pathway, leading to downregulation of cathepsin C (CTSC) and cathepsin V (CTSV) expression. [] This effect is associated with reduced migration and invasion of human renal cell carcinoma cells. [] Additionally, this compound has been shown to impact osteoclastogenesis by targeting glutathione S-transferase pi 1 (GSTP1) and influencing the S-glutathionylation of IKKβ. []

ANone: this compound is a seselin-type coumarin, a class of naturally occurring organic compounds. While the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for this compound, these can be found in chemical databases or research articles focusing on its isolation and characterization.

ANone: The provided research primarily focuses on the biological activity and mechanisms of action of this compound. Information regarding its material compatibility and stability under various conditions is not available within these abstracts. Further research is needed to explore these aspects.

A: The provided research focuses on the biological activity of this compound, particularly its anti-tumor, anti-inflammatory, and lipid-lowering properties. [, , , ] There is no mention of this compound exhibiting catalytic properties or being used in catalytic applications.

A: While one abstract mentions the use of molecular docking studies with this compound, [] the specific details about the simulations, calculations, or quantitative structure-activity relationship (QSAR) models are not provided. Further investigation is needed to fully understand the extent of computational chemistry and modeling applications in this compound research.

A: While the provided abstracts don't explicitly detail the SAR of this compound, one study investigates the comparative effects of Praeruptorin C alongside Praeruptorin A and B. [] This suggests ongoing research into how structural modifications within this class of compounds affect their activity, potency, and selectivity. More specific SAR studies would be required to fully understand these relationships.

ANone: The provided research does not directly address the stability of this compound under various conditions or discuss specific formulation strategies to enhance its stability, solubility, or bioavailability. Further research is needed in these areas to facilitate its potential therapeutic applications.

ANone: The provided research focuses primarily on the biological activity and mechanisms of action of this compound. Information regarding SHE regulations, compliance, risk minimization, and responsible practices is not discussed within these abstracts and would require consultation with relevant regulatory guidelines and databases.

ANone: this compound has shown promising in vitro and in vivo efficacy in several studies:

- Inhibits tumor promoter-induced phenomena in vitro. []

- Suppresses proliferation, colony formation, wound closure, migration, and invasion of human non-small cell lung cancer cells. []

- Induces cell cycle arrest in the G0/G1 phase and regulates cell cycle proteins in cancer cells. []

- Inhibits TPA-induced metastatic ability of human cervical cancer cells. []

- Suppresses TPA-induced mRNA and protein expression and transcriptional activity of MMP-2/-9 in HeLa cells. []

- Completely suppresses tumor formation in 7,12-dimethylbenz[a]anthracene-initiated mice when applied before TPA treatment. []

- Ameliorates high-fat diet-induced lipid deposition, hyperlipidemia, and insulin resistance in mice. []

- Downregulates SREBPs and related genes in the liver of obese mice fed a high-fat diet. []

ANone: The provided research does not specifically address any known resistance mechanisms to this compound or its relation to other compounds or classes. Further research is necessary to investigate the potential for resistance development and its implications.

ANone: While the provided research doesn't offer a comprehensive historical overview, several milestones are apparent:

- Early research (1990s): Initial studies identified the anti-tumor-promoting activity of this compound, particularly its inhibitory effect on TPA-induced tumor promotion in mice. []

- Chemical analysis and characterization: Significant efforts have been dedicated to developing analytical methods for the isolation, identification, and quantification of this compound from various plant sources, primarily Peucedanum praeruptorum. [, , , , , , , , , , ]

- Mechanism of action studies: More recent research delves into the molecular mechanisms underlying this compound's biological activities. For instance, studies have identified its interaction with SREBPs and its effects on lipid metabolism, [] as well as its influence on the EGFR-MEK-ERK signaling pathway and cathepsin expression in cancer cells. [, ]

ANone: The research on this compound showcases clear interdisciplinary applications and synergies:

- Medicinal chemistry and pharmacology: Research combines the isolation and characterization of this compound with investigations into its pharmacological effects and mechanisms of action, paving the way for potential therapeutic applications. [, , , , , ]

- Analytical chemistry and natural product research: The development and validation of analytical methods, such as HPLC and LC-MS/MS, have been crucial for identifying, quantifying, and studying this compound from natural sources. [, , , , , , , , , , ]

- Plant science and agriculture: Understanding the influence of cultivation practices and environmental factors on this compound content in Peucedanum praeruptorum is essential for optimizing its production and ensuring consistent quality for potential medicinal applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)